Acide méclofénamique
Vue d'ensemble
Description
L'acide méclofénamique est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour le traitement des douleurs articulaires et musculaires, de l'arthrite et de la dysménorrhée . Il appartient à la classe des dérivés de l'acide anthranilique (ou fénamate) des AINS et a été approuvé par la Food and Drug Administration des États-Unis en 1980 . L'this compound agit en inhibant l'enzyme cyclooxygénase, qui est impliquée dans la production de prostaglandines, des composés qui médient l'inflammation et la douleur .
Applications De Recherche Scientifique
Meclofenamic acid has several scientific research applications:
Mécanisme D'action
Target of Action
Meclofenamic acid primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are major mediators of inflammation .
Mode of Action
Meclofenamic acid acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the formation of prostaglandin precursors, thereby reducing the symptoms of pain and inflammation . It also competes for binding at the prostaglandin receptor site .
Biochemical Pathways
The primary biochemical pathway affected by meclofenamic acid is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, meclofenamic acid reduces the production of prostaglandins, which are involved in mediating pain, fever, and inflammation .
Pharmacokinetics
Meclofenamic acid exhibits a rapid onset of action and its duration of action may be attributed to its pharmacokinetic profile . It is completely bioavailable from capsules relative to an oral suspension dosage form . Maximum plasma concentrations are achieved in 0.5-2 hours following doses of capsules . The elimination half-life of meclofenamic acid is approximately 0.8 to 2.1 hours .
Result of Action
The inhibition of prostaglandin synthesis by meclofenamic acid results in the relief of mild to moderate pain , treatment of primary dysmenorrhea , reduction of heavy menstrual blood loss , and relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis .
Action Environment
The action of meclofenamic acid can be influenced by various environmental factors. For instance, it has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for treatment of chronic musculoskeletal disease . .
Analyse Biochimique
Biochemical Properties
Meclofenamic acid plays a significant role in biochemical reactions. It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) . In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Cellular Effects
Meclofenamic acid has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce reactive oxygen species accumulation and apoptosis, inhibit excessive autophagy, and protect hair cell-like HEI-OC1 cells from cisplatin-induced damage .
Molecular Mechanism
It is known that its therapeutic action does not result from pituitary-adrenal stimulation . In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Temporal Effects in Laboratory Settings
Meclofenamic acid has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for the treatment of chronic musculoskeletal disease .
Dosage Effects in Animal Models
In animals, meclofenamic acid is administered as an oral granule form at a dose of 2.2 mg/kg/day . Toxicity due to excessive dosage is similar to that of phenylbutazone, including depression, anorexia, weight loss, edema, diarrhea, oral ulceration, and decreased hematocrit .
Metabolic Pathways
Meclofenamic acid is extensively metabolized to an active metabolite and at least six other less well-characterized minor metabolites . Only the active metabolite has been shown in vitro to inhibit cyclooxygenase activity with approximately one fifth the activity of meclofenamic acid .
Méthodes De Préparation
L'acide méclofénamique est synthétisé par une réaction de couplage d'Ullmann modifiée. Cette réaction implique l'utilisation de 2-bromobenzoate de potassium, d'anilines substituées et d'acétate de cuivre dans un liquide ionique de chlorure de tétrabutylphosphonium . Les conditions optimales pour cette réaction sont à une température de 170 °C . L'utilisation de liquides ioniques dans cette réaction offre plusieurs avantages, notamment une simplicité opérationnelle, des réactions plus propres, une grande sélectivité, un excellent rendement, une conversion rapide et l'utilisation d'un catalyseur peu coûteux .
Analyse Des Réactions Chimiques
L'acide méclofénamique subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former ses métabolites hydroxylés.
Réduction : Les réactions de réduction sont moins fréquentes pour l'this compound en raison de sa structure aromatique stable.
Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles ou d'électrophiles forts.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont des métabolites hydroxylés et des dérivés substitués .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est responsable de la conversion de l'acide arachidonique en prostaglandines . Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l'inflammation, la douleur et la fièvre. En inhibant la COX, l'this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur . Le composé cible spécifiquement les deux isoformes COX-1 et COX-2 de l'enzyme .
Comparaison Avec Des Composés Similaires
L'acide méclofénamique fait partie de la classe des fénamates des AINS, qui comprend également l'acide méfénamique et l'acide flufénamique . Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. Par exemple :
Acide méfénamique : Comme l'this compound, il inhibe les enzymes COX, mais présente un schéma de substitution différent sur le cycle aromatique.
Acide flufénamique : Également un inhibiteur de la COX, il possède un groupe trifluorométhyle au lieu de la substitution dichlorée que l'on trouve dans l'this compound.
L'this compound est unique par son schéma de substitution spécifique, qui contribue à son profil pharmacologique distinct et à ses applications thérapeutiques .
Activité Biologique
Meclofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic activities. This article delves into the biological activity of meclofenamic acid, supported by data tables, case studies, and detailed research findings.
Meclofenamic acid primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid. This inhibition leads to reduced inflammation and pain. The compound has been shown to inhibit both COX-1 and COX-2 enzymes, with a higher affinity for COX-2, which is often associated with inflammatory processes .
Key Pharmacological Properties
- Anti-inflammatory : Meclofenamic acid significantly reduces inflammation by inhibiting prostaglandin synthesis.
- Analgesic : It provides pain relief through its action on peripheral pain pathways.
- Antipyretic : The drug can reduce fever by acting on the hypothalamic heat-regulating center.
Absorption and Metabolism
Meclofenamic acid is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 0.5 to 2 hours. The drug is highly protein-bound (over 99%) and extensively metabolized in the liver to active and inactive metabolites. Notably, Metabolite I has been identified as having approximately one-fifth the cyclooxygenase inhibitory activity compared to meclofenamic acid itself .
Pharmacokinetic Profile
Parameter | Value |
---|---|
Absorption | Rapid (0.5 - 2 hours) |
Protein Binding | >99% |
Half-life | 0.8 to 5.3 hours |
Volume of Distribution | 9.1 to 43.2 L |
Metabolites | Active (Metabolite I), Inactive (Metabolite II) |
Clinical Case Studies
-
Autoimmune Hemolytic Anemia :
A case study reported a three-year-old child developing autoimmune hemolytic anemia after taking mefenamic acid for fever. Symptoms included dark-colored urine and severe anemia, highlighting a rare but significant adverse effect associated with NSAIDs . -
Efficacy in Pain Management :
A randomized controlled trial evaluated the efficacy of mefenamic acid in reducing symptomatology in patients with acute pain conditions. The study found that patients receiving mefenamic acid experienced a significant reduction in pain compared to those receiving placebo .
Research Findings
Recent studies have explored various aspects of meclofenamic acid's biological activity:
- Inhibition of Leukocyte Activity : In vitro studies demonstrated that meclofenamic acid inhibits human leukocyte 5-lipoxygenase activity, which may contribute to its anti-inflammatory effects .
- Potential Anticancer Properties : Emerging research suggests that NSAIDs like meclofenamic acid may exhibit anticancer properties through mechanisms independent of COX inhibition, though more studies are required to elucidate these pathways .
Propriétés
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048559 | |
Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-03 g/L | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action, like that of other nonsteroidal anti-inflammatory agents, is not known. Therapeutic action does not result from pituitary-adrenal stimulation. In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and to compete for binding at the prostaglandin receptor site. In vitro meclofenamic acid was found to be an inhibitor of human leukocyte 5-lipoxygenase activity. These properties may be responsible for the anti-inflammatory action of meclofenamic acid. There is no evidence that meclofenamic acid alters the course of the underlying disease. | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
644-62-2 | |
Record name | Meclofenamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meclofenamic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | meclofenamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meclofenamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I5LU4ZWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250, 257 °C | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.